molecular formula C19H16O3 B049198 Dehydrotanshinone II A CAS No. 119963-50-7

Dehydrotanshinone II A

Cat. No.: B049198
CAS No.: 119963-50-7
M. Wt: 292.3 g/mol
InChI Key: PURTYNPVRFEUEN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dehydrotanshinone II A interacts with various enzymes, proteins, and other biomolecules. It has demonstrated excellent efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to modulate these biological processes in cancer cells by altering multiple signaling pathways, leading to the inhibition of cell proliferation and/or induction of cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrotanshinone II A can be synthesized through various methods, including:

Industrial Production Methods: In industrial settings, the extraction and purification of this compound are optimized for large-scale production. Techniques such as supercritical CO2 fluid extraction and pressurized liquid extraction are preferred due to their efficiency and scalability .

Comparison with Similar Compounds

Properties

IUPAC Name

1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURTYNPVRFEUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152629
Record name Dehydrotanshinone II A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119963-50-7
Record name Dehydrotanshinone II A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrotanshinone II A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dehydrotanshinone II A
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Customer
Q & A

Q1: What is the significance of Dehydrotanshinone II A in the context of Sodium Tanshinone II A Sulfonate (STS) stability?

A1: The provided research paper identifies Sodium 1,2-dehydrotanshinone II A sulfonate as a degradation product of Sodium Tanshinone II A Sulfonate (STS) under heat degradation conditions []. This finding is significant for several reasons:

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